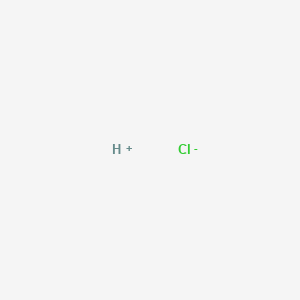

Hydron;chloride

Übersicht

Beschreibung

Hydrogen chloride is a chemical compound consisting of hydrogen and chlorine, with the chemical formula HCl. At room temperature, it exists as a colorless gas with a pungent odor. When dissolved in water, it forms hydrochloric acid, a strong acid commonly used in various industrial and laboratory applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydrogen chloride can be prepared through several methods:

- Hydrogen gas reacts with chlorine gas at temperatures above 250°C to form hydrogen chloride gas:

Direct Combination of Elements: H2+Cl2→2HCl

Sodium chloride reacts with concentrated sulfuric acid to produce hydrogen chloride gas:Reaction with Sulfuric Acid: NaCl+H2SO4→NaHSO4+HCl

Chlorination Byproducts: Hydrogen chloride is also produced as a byproduct during the chlorination of organic compounds, such as methane or benzene.

Industrial Production Methods

Industrially, hydrogen chloride is produced by:

Direct Synthesis: Combining hydrogen and chlorine gases at high temperatures.

Byproduct Recovery: Capturing hydrogen chloride generated during the production of chlorinated hydrocarbons.

Waste Incineration: Recovering hydrogen chloride from gases produced during the incineration of chlorine-containing waste.

Analyse Chemischer Reaktionen

Hydrogen chloride undergoes various chemical reactions:

- As a strong acid, it reacts with bases to form salts and water.

Acid-Base Reactions: HCl+NaOH→NaCl+H2O

Reacts with active metals to produce metal chlorides and hydrogen gas.Metal Reactions: 2HCl+Zn→ZnCl2+H2

Reacts with metal oxides and hydroxides to form metal chlorides and water.Oxide and Hydroxide Reactions: 2HCl+CaO→CaCl2+H2O

Wissenschaftliche Forschungsanwendungen

Hydrogen chloride has numerous applications in scientific research:

Chemistry: Used as a reagent in various chemical syntheses and reactions.

Biology: Utilized in the preparation of biological samples and as a component of buffer solutions.

Medicine: Employed in the production of pharmaceuticals and as a gastric acid component in digestive studies.

Industry: Used in the production of chlorides, fertilizers, and dyes, as well as in metal processing and pickling

Wirkmechanismus

Hydrogen chloride exerts its effects primarily through its strong acidic nature. In aqueous solution, it dissociates completely into hydronium ions (H₃O⁺) and chloride ions (Cl⁻), which can participate in various chemical reactions. The hydronium ions are responsible for the compound’s corrosive properties and its ability to react with bases, metals, and oxides .

Vergleich Mit ähnlichen Verbindungen

Hydrogen chloride is part of the hydrogen halide family, which includes:

- Hydrogen fluoride (HF)

- Hydrogen bromide (HBr)

- Hydrogen iodide (HI)

Compared to its counterparts, hydrogen chloride is unique due to its moderate reactivity and solubility in water. Hydrogen fluoride is more reactive and forms stronger hydrogen bonds, while hydrogen bromide and hydrogen iodide are less reactive but have higher boiling points .

Eigenschaften

IUPAC Name |

hydron;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXZGXHMUGYJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15364-23-5 | |

| Record name | Hydrochloric acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15364-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

36.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydrochloric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7647-01-0 | |

| Record name | Hydrochloric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrochloric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)